molecular formula C10H9F3O3 B1333976 2-[3-(Trifluoromethyl)phenoxy]propanoic acid CAS No. 836-35-1

2-[3-(Trifluoromethyl)phenoxy]propanoic acid

Cat. No.: B1333976
CAS No.: 836-35-1
M. Wt: 234.17 g/mol
InChI Key: DNJHPYCYAWQQGH-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]propanoic acid is a high-purity organic compound identified by 836-35-1, with a molecular formula of C 10 H 9 F 3 O 3 and a molecular weight of 234.17 g/mol . It is characterized by its phenoxy propanoic acid structure featuring a trifluoromethyl group attached to the phenyl ring. This structure is shared by a class of compounds known for their bioactive properties, particularly in agrochemical research. Compounds with this core structure are frequently investigated as synthetic auxins or as herbicidal agents . For instance, the herbicide trifop, a structurally related aryloxyphenoxypropionate, shares a similar phenoxypropanoic acid backbone and is known to act as an ACCase inhibitor, making it effective against grass weeds . As such, this compound serves as a valuable building block or intermediate in medicinal chemistry and agrochemical development for the synthesis and testing of novel active ingredients. For safe handling, refer to the associated Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJHPYCYAWQQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395563
Record name 2-[3-(trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-35-1
Record name 2-[3-(trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes Overview

The preparation of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid generally follows nucleophilic aromatic substitution or etherification reactions involving phenol derivatives substituted with trifluoromethyl groups and appropriate propanoic acid precursors.

Key synthetic strategies include:

Chemical Synthesis via Nucleophilic Substitution

A common and effective synthetic approach involves reacting 3-(trifluoromethyl)phenol with halogenated propanoic acid derivatives, such as 2-bromo- or 2-chloropropanoic acid or their esters, under basic conditions to form the ether linkage.

Typical reaction conditions:

Step Reagents & Conditions Description
1 3-(Trifluoromethyl)phenol + 2-bromo-2-methylpropanoic acid Reacted in presence of a base such as potassium carbonate (K₂CO₃)
2 Solvent: Dimethylformamide (DMF) or dry ether Polar aprotic solvents facilitate nucleophilic substitution
3 Temperature: Elevated (typically 80–95 °C) Heating accelerates reaction kinetics
4 Reaction time: Several hours (1.5 to 5 hours) Ensures completion of substitution
5 Work-up: Extraction with organic solvents, washing, drying Purification of crude product

This method yields the ether-linked propanoic acid derivative after hydrolysis if ester intermediates are used.

Example from patent literature:

  • Reaction of 4-isopropyloxyphenol with 2-chloro-5-trifluoromethylpyridine in dry DMF with sodium hydride at 80–95 °C for several hours yielded the corresponding trifluoromethyl-substituted phenoxypropanoic acid derivative after purification.

Microbial Biotransformation for Optically Active Compounds

An alternative, enantioselective preparation method uses microbial strains such as Rhodococcus erythropolis to convert racemic or substituted phenoxypropane substrates into optically active 2-substituted phenoxypropanoic acids.

Key points:

  • Microbial cells grown in phosphate media with tetradecane as an additive.
  • Substrates such as 2-(4-phenoxyphenoxy)propane incubated with microbial suspensions at 30 °C on shakers.
  • Biotransformation proceeds over several days (up to 5 days).
  • Acidification and organic extraction yield optically active acids with high enantiomeric purity (~98%).

This method is particularly useful for preparing chiral forms of substituted phenoxypropanoic acids but requires longer reaction times and careful microbial culture handling.

Industrial and Scale-Up Considerations

Industrial synthesis often adapts the nucleophilic substitution method to continuous flow reactors for better control of reaction parameters, reproducibility, and scale. Automated reagent addition and temperature control optimize yield and purity.

Purification and Characterization

After synthesis, purification typically involves:

  • Extraction with organic solvents (e.g., dichloromethane, ether).
  • Drying over anhydrous agents (e.g., sodium sulfate, magnesium sulfate).
  • Chromatographic purification on silica gel using hexane/ethyl acetate or ether/hexane mixtures.
  • Crystallization or distillation to isolate pure acid.

Characterization techniques include:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Nucleophilic Substitution 3-(Trifluoromethyl)phenol, 2-bromo- or 2-chloropropanoic acid, K₂CO₃, DMF 80–95 °C, several hours Straightforward, scalable, good yield Requires dry conditions, sensitive to moisture
Microbial Biotransformation Racemic phenoxypropane substrate, Rhodococcus erythropolis culture 30 °C, 3–5 days, shaker incubation High enantiomeric purity, environmentally friendly Long reaction time, requires microbial culture maintenance
Industrial Continuous Flow Same as nucleophilic substitution, automated Controlled temperature, continuous reagent feed High reproducibility, scalable Requires specialized equipment

Research Findings and Notes

  • The trifluoromethyl group significantly influences the electronic properties of the phenoxy ring, affecting reactivity and purification.
  • Microbial methods yield optically active acids with enantiomeric purity up to 98%, important for pharmaceutical applications.
  • Reaction solvents like DMF and dry ether are critical for successful nucleophilic substitution, preventing side reactions.
  • The trifluoromethyl substitution at the meta position (3-position) requires careful control of reaction conditions to avoid side products.
  • Analytical data such as ^19F NMR chemical shifts (~120 ppm) confirm the trifluoromethyl environment.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Agricultural Applications

Herbicide Development

  • 2-[3-(Trifluoromethyl)phenoxy]propanoic acid is primarily recognized for its role as an active ingredient in herbicides. It exhibits selective herbicidal properties, effectively controlling a range of weeds while minimizing damage to crops. The compound functions by inhibiting specific metabolic pathways in plants, particularly affecting lipid synthesis and respiration processes .

Case Study: Haloxyfop

  • Haloxyfop is a grass-specific herbicide that utilizes a similar chemical structure to this compound. Studies have shown that it inhibits key enzymes involved in the glycolytic pathway and the tricarboxylic acid cycle in sensitive plant species like corn (Zea mays L.) and soybean (Glycine max) . This inhibition leads to the accumulation of amino acids and disrupts normal plant growth.

Pharmaceutical Applications

Intermediate in Drug Synthesis

  • In pharmaceutical research, this compound serves as an important intermediate for synthesizing various drug compounds. The trifluoromethyl group enhances the biological activity of these drugs by improving their pharmacokinetic properties.

FDA-Approved Drugs

  • A review of FDA-approved drugs containing trifluoromethyl groups highlights the significance of this functional group in enhancing drug potency. For instance, drugs designed for treating conditions such as cancer and neurological disorders often incorporate trifluoromethylated compounds to improve efficacy .

Material Science Applications

Development of Advanced Materials

  • The compound is utilized in material science for developing polymers and materials with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to improved performance characteristics suitable for various industrial applications.

Environmental Research

Assessment of Fluorinated Compounds

  • Researchers employ this compound in environmental studies to assess the behavior and degradation of fluorinated compounds. Understanding the environmental impact of such chemicals is crucial for developing safer agricultural practices and mitigating ecological risks associated with their use .

Analytical Chemistry

Standard Reference Material

  • In analytical chemistry, this compound is used as a standard reference material for the detection and quantification of similar substances in complex mixtures. Its unique chemical properties allow for precise measurements in various analytical techniques, including chromatography and mass spectrometry .

Data Summary Table

Application AreaSpecific UseNotable Findings
Agricultural ChemicalsHerbicide formulationEffective weed control with minimal crop damage
Pharmaceutical DevelopmentIntermediate for drug synthesisEnhances efficacy of drugs through structural modification
Material ScienceDevelopment of advanced materialsImproved thermal stability and chemical resistance
Environmental ResearchAssessment of fluorinated compoundsInsights into degradation pathways
Analytical ChemistryStandard reference materialAids in detection/quantification in complex mixtures

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

2-[3-(Trifluoromethyl)phenoxy]propanoic acid can be compared with other aryloxyphenoxypropionic acids, such as:

    2-[4-(Trifluoromethyl)phenoxy]propanoic acid: Similar structure but with the trifluoromethyl group in the para position.

    2-[3-(Trifluoromethyl)phenoxy]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

    2-[3-(Trifluoromethyl)phenoxy]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Biological Activity

2-[3-(Trifluoromethyl)phenoxy]propanoic acid, a compound characterized by its trifluoromethyl group, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H9F3O3
  • CAS Number : 836-35-1

This compound features a phenoxy group attached to a propanoic acid backbone, with a trifluoromethyl substituent that enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with trifluoromethyl groups can influence the pKa of related structures, enhancing their potency and interaction with proteins .

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as reverse transcriptase, which is crucial in viral replication .
  • Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For example, studies on related trifluoromethyl compounds have demonstrated significant growth inhibition against human cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Data suggests that it may exhibit selective inhibition against Gram-positive bacteria, which is critical in developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Study 1 Investigated the anticancer effects on breast cancer cell lines, showing a dose-dependent inhibition of cell viability.
Study 2 Evaluated antimicrobial activity against Staphylococcus aureus, with MIC values indicating significant inhibition at low concentrations.
Study 3 Explored the compound's effects on enzyme inhibition related to metabolic pathways, suggesting potential applications in metabolic disorders.

Pharmacological Studies

In pharmacological assessments, this compound is often tested using both in vitro and in vivo models. These studies aim to determine the efficacy and safety profile of the compound.

In Vitro Studies:

  • Cell lines are treated with varying concentrations of the compound to assess cytotoxicity and mechanism of action.

In Vivo Studies:

  • Animal models are utilized to evaluate therapeutic effects and potential side effects, providing insights into the pharmacokinetics and pharmacodynamics of the compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid?

  • Methodological Answer: X-ray crystallography is critical for resolving the compound’s solid-state conformation, particularly hydrogen-bonded dimeric structures observed in related trifluoromethyl-substituted propanoic acids . Complement this with NMR (¹H/¹³C) for solution-phase analysis and HPLC for purity assessment. Mass spectrometry (HRMS) can confirm molecular weight.

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer: Base synthetic protocols on analogous aryloxyphenoxypropionate syntheses. For example, coupling 3-(trifluoromethyl)phenol with α-halopropanoic acid derivatives under basic conditions. Monitor reaction progress via TLC and optimize parameters (temperature, solvent polarity, stoichiometry) to minimize byproducts like esterification or trifluoromethyl group degradation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer: Implement OSHA standards (29 CFR 1910.1020) for exposure monitoring. Use engineering controls (fume hoods) and PPE (gloves, goggles). Emergency showers/eye wash stations are mandatory. Contaminated clothing must be decontaminated on-site to prevent secondary exposure .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer: The electron-withdrawing trifluoromethyl group enhances acidity of the carboxylic moiety (pKa ~2.5–3.0) and stabilizes hydrogen-bonded dimers. Use DFT calculations to model electrostatic potentials and compare with crystallographic data (e.g., O–H⋯O bond lengths in dimers: ~2.65 Å) . IR spectroscopy can validate hydrogen bonding via O–H stretching frequency shifts.

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?

  • Methodological Answer: Systematically vary experimental conditions (pH, ionic strength, co-solvents) to assess enzyme-ligand binding kinetics. Use isothermal titration calorimetry (ITC) for thermodynamic profiling and crystallize enzyme-ligand complexes to resolve binding modes. Cross-validate with mutagenesis studies targeting active-site residues .

Q. How can environmental degradation pathways of this compound be modeled under oxidative conditions?

  • Methodological Answer: Employ advanced oxidation processes (AOPs) like UV/H₂O₂ or Fenton reactions. Use LC-MS/MS to identify degradation intermediates (e.g., hydroxylated or defluorinated products). Compare with structurally related herbicides (e.g., haloxyfop-P) to predict persistence and ecotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(Trifluoromethyl)phenoxy]propanoic acid
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